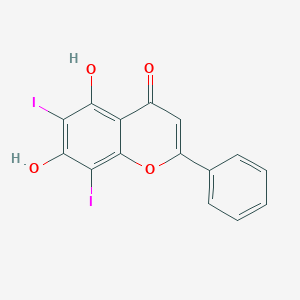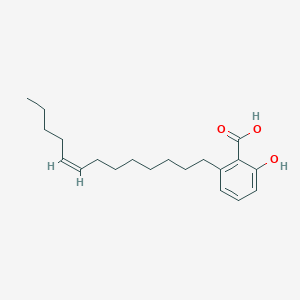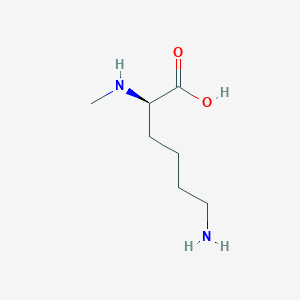
N2-Methyl-D-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-Methyl-D-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom at the second position of the lysine side chain. This compound is of significant interest in biochemical research due to its role in post-translational modifications, particularly in the methylation of proteins. Methylation of lysine residues in proteins can influence various cellular processes, including gene expression, protein-protein interactions, and signal transduction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N2-Methyl-D-lysine typically involves the methylation of lysine derivatives. One common method is the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This reaction can be carried out under mild conditions in aqueous media, making it suitable for large-scale production .
Industrial Production Methods: Industrial production of this compound may involve the use of protected lysine derivatives to ensure selective methylation at the desired position. For example, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine can be synthesized using malonate derivatives and dibromobutane as key intermediates. This method allows for the production of methylated lysine derivatives in multi-gram quantities without the need for expensive reagents .
化学反応の分析
Types of Reactions: N2-Methyl-D-lysine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or carboxyl derivatives.
Reduction: The compound can be reduced to remove the methyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products Formed:
Oxidation: Hydroxymethyl-lysine, carboxymethyl-lysine.
Reduction: Lysine.
Substitution: Various substituted lysine derivatives
科学的研究の応用
N2-Methyl-D-lysine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N2-Methyl-D-lysine involves its incorporation into proteins, where it can influence protein function through methylation. Lysine methylation is a post-translational modification that can regulate protein-protein interactions, gene expression, and signal transduction pathways. The methylation of lysine residues is catalyzed by lysine methyltransferases, which transfer methyl groups from S-adenosylmethionine to the lysine side chain . This modification can alter the structure and function of proteins, leading to changes in cellular processes .
類似化合物との比較
N2-Methyl-D-lysine can be compared with other methylated lysine derivatives, such as:
N2-Methyl-L-lysine: Similar in structure but with a different stereochemistry.
N6-Methyl-L-lysine: Methylation occurs at the sixth position of the lysine side chain.
N6-Dimethyl-L-lysine: Contains two methyl groups at the sixth position.
Uniqueness: this compound is unique due to its specific methylation at the second position and its D-configuration, which can result in different biological activities and interactions compared to its L-counterparts .
特性
CAS番号 |
862504-02-7 |
|---|---|
分子式 |
C7H16N2O2 |
分子量 |
160.21 g/mol |
IUPAC名 |
(2R)-6-amino-2-(methylamino)hexanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m1/s1 |
InChIキー |
OLYPWXRMOFUVGH-ZCFIWIBFSA-N |
異性体SMILES |
CN[C@H](CCCCN)C(=O)O |
正規SMILES |
CNC(CCCCN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



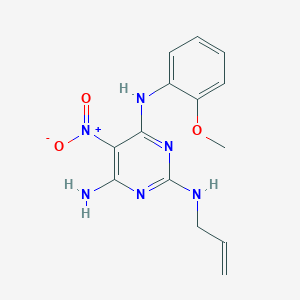
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)

![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
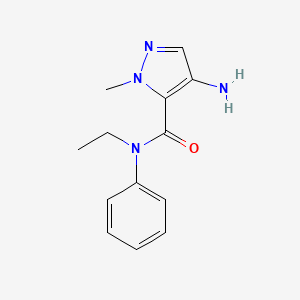
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
